molecular formula C18H18N2O B8547507 3,5-Diphenyl-4-propoxy-1H-pyrazole CAS No. 60627-99-8

3,5-Diphenyl-4-propoxy-1H-pyrazole

Cat. No.: B8547507
CAS No.: 60627-99-8
M. Wt: 278.3 g/mol
InChI Key: VNFHSHCUHWJQLL-UHFFFAOYSA-N
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Description

3,5-Diphenyl-4-propoxy-1H-pyrazole is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

60627-99-8

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

3,5-diphenyl-4-propoxy-1H-pyrazole

InChI

InChI=1S/C18H18N2O/c1-2-13-21-18-16(14-9-5-3-6-10-14)19-20-17(18)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20)

InChI Key

VNFHSHCUHWJQLL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3,5-diphenyl-4-pyrazolol (10 g, 0.042 mole), sodium methoxide (2.27 g, 0.042 mole) and methanol (60 ml) is heated at 60° C for 2 hours. Then 1-bromopropane (5.17 g, 0.042 mole) is added slowly (5 minutes) at 60° C. The reaction mixture is then held at 60° C until the reaction is complete by tlc. The mixture is poured into water and the solid formed is isolated by filtration. Recrystallization of the solid from acetonitrile affords white crystals, 7.4 g (63%), melting point 142°-142.5° C.
Name
3,5-diphenyl-4-pyrazolol
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3,5-diphenyl-4-pyrazolol (10.0 g, 0.042 mole), sodium methoxide (2.27 g, 0.042 mole) and methanol (60 ml) is heated at 60°C for 2 hours. Then 1-bromopropane (5.17 g, 0.042 mole) is added slowly (5 minutes) at 60°C. The reaction mixture is then held at 60°C for 7 hours, and slowly cooled to room temperature. Examination by glc at this point indicates that the reaction is incomplete. The mixture is heated to 60°C and more 1-bromopropane (0.26 g, 0.002 mole) added. When the reaction is complete (as shown by glc), the mixture is poured into water and the solid formed is isolated by filtration. The solid (11.5 g, 99.7% yield) m.p. 132° and 136°C contains 2 minor impurities as indicated by tlc (benzene/silica gel). Recrystallization from acetonitrile affords white crystals (7.4 g, 63%) m.p. 142° to 142.5°C.
Name
3,5-diphenyl-4-pyrazolol
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
99.7%

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